molecular formula C28H26N4O3 B1682477 Staurosporine CAS No. 62996-74-1

Staurosporine

Cat. No.: B1682477
CAS No.: 62996-74-1
M. Wt: 466.5 g/mol
InChI Key: HKSZLNNOFSGOKW-ZYSRIHRCSA-N
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Mechanism of Action

Target of Action

Staurosporine is a potent inhibitor of protein kinases, particularly tyrosine kinases . It has a high affinity against a broad range of kinases . It also targets other kinases such as PKA, PKG, CAMKII, and Myosin light chain kinase (MLCK) at higher concentrations .

Mode of Action

This compound inhibits protein kinases by preventing ATP binding to the kinase . This is achieved through the stronger affinity of this compound to the ATP-binding site on the kinase . It is a prototypical ATP-competitive kinase inhibitor .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its broad range of kinase targets. It has been found to induce apoptosis, which is a form of programmed cell death . At lower concentrations, depending on the cell type, this compound induces specific cell cycle effects arresting cells either in G1 or in G2 phase of the cell cycle .

Pharmacokinetics

One study found that in vivo, this compound had a half-life of 516 minutes in plasma . It is also known that this compound is a cell-permeable compound .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cells . This is achieved through its inhibition of protein kinases, which disrupts normal cell signaling and leads to programmed cell death . In addition, this compound has been found to have a potent cytotoxic effect on cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on antibiotic resistance genes (ARGs), which are related to the action of drugs like this compound, suggests that both biological (bacterial community, mobile genetic elements) and non-biological (antibiotics and/or heavy metals) factors can influence the behavior of ARGs in the environment

Biochemical Analysis

Biochemical Properties

Staurosporine is a potent inhibitor of protein kinases, including protein kinase C . It binds to many kinases with high affinity, though with little selectivity . This is achieved through the stronger affinity of this compound to the ATP-binding site on the kinase .

Cellular Effects

This compound has been found to induce apoptosis in various types of cells . One way in which this compound induces apoptosis is by activating caspase-3 . Depending on the cell type, this compound can induce specific cell cycle effects, arresting cells either in G1 or in G2 phase of the cell cycle .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of protein kinases . It prevents ATP binding to the kinase, achieved through its stronger affinity to the ATP-binding site on the kinase . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to significantly increase apoptosis in pancreatic carcinoma cells . Over time, the effects of this compound can change, with alterations in the cell shape and morphology observed .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . It did not show antitumor activity in any in vivo models tested .

Metabolic Pathways

This compound is involved in the inhibition of protein kinases, a key metabolic pathway . It interacts with the ATP-binding site on the kinase, preventing ATP binding and thus inhibiting the kinase .

Transport and Distribution

When injected into the mouse glioblastoma model, this compound was found to accumulate primarily in the tumor .

Subcellular Localization

It is known that this compound can induce changes in the cell shape and morphology, which may suggest effects on its activity or function at the subcellular level .

Comparison with Similar Compounds

Staurosporine is unique due to its broad-spectrum kinase inhibition and high potency . it shares structural similarities with other indolocarbazole compounds such as:

These compounds highlight the versatility and potential of the indolocarbazole family in various scientific and therapeutic applications.

Properties

CAS No.

62996-74-1

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

(2S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17?,20?,26?,28-/m0/s1

InChI Key

HKSZLNNOFSGOKW-ZYSRIHRCSA-N

Isomeric SMILES

C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Appearance

Solid powder

62996-74-1

Pictograms

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)-
Staurosporine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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